molecular formula C27H20O3 B1293644 alpha-Naphtholbenzein CAS No. 6948-88-5

alpha-Naphtholbenzein

Cat. No.: B1293644
CAS No.: 6948-88-5
M. Wt: 392.4 g/mol
InChI Key: OUYLDJXFDLBCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Naphtholbenzein is a complex organic compound with a unique structure that includes two naphthalene rings and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Naphtholbenzein typically involves the reaction of naphthol derivatives with benzene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthol is reacted with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

alpha-Naphtholbenzein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of alpha-Naphtholbenzein involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLDJXFDLBCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219703
Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-88-5
Record name 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6948-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006948885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6948-88-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.